molecular formula C11H18Sn B010586 Stannane, (2,6-dimethylphenyl)trimethyl- CAS No. 19962-41-5

Stannane, (2,6-dimethylphenyl)trimethyl-

Cat. No.: B010586
CAS No.: 19962-41-5
M. Wt: 268.97 g/mol
InChI Key: BDTDBGWGERDDGJ-UHFFFAOYSA-N
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Description

Stannane, (2,6-dimethylphenyl)trimethyl- (CAS: 90822-85-8), is an organotin compound with the molecular formula $ \text{(2,6-Me}2\text{C}6\text{H}3)\text{SnMe}3 $. Its structure comprises a tin atom bonded to three methyl groups and a 2,6-dimethylphenyl substituent. The 2,6-dimethylphenyl group is a sterically hindered aromatic moiety, which significantly influences the compound’s reactivity, stability, and applications. Organotin compounds like this are critical in organic synthesis, catalysis, and materials science due to their tunable electronic and steric properties .

Properties

CAS No.

19962-41-5

Molecular Formula

C11H18Sn

Molecular Weight

268.97 g/mol

IUPAC Name

(2,6-dimethylphenyl)-trimethylstannane

InChI

InChI=1S/C8H9.3CH3.Sn/c1-7-4-3-5-8(2)6-7;;;;/h3-5H,1-2H3;3*1H3;

InChI Key

BDTDBGWGERDDGJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)[Sn](C)(C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)[Sn](C)(C)C

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C13H18Sn
Molecular Weight: 258.85 g/mol
IUPAC Name: Trimethyl(2,6-dimethylphenyl)stannane

The compound features a tin atom bonded to three methyl groups and a 2,6-dimethylphenyl group. This unique structure influences its reactivity and interactions in chemical processes.

Organometallic Chemistry

Stannane compounds are widely studied in organometallic chemistry due to their ability to act as intermediates in various synthetic pathways. They serve as reagents in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Table 1: Comparison of Stannane Reactivity

Reaction TypeDescriptionExample Reaction
Cross-CouplingForms new C-C bonds using palladium catalystsStannane + Aryl Halide → Biaryl Compound
Nucleophilic SubstitutionReacts with electrophiles to form new compoundsStannane + Alkyl Halide → Organotin Compound

Biological Applications

Research has indicated potential biological applications of stannanes, particularly in drug development and as biological probes. The interactions of stannanes with biological molecules can lead to the discovery of novel therapeutic agents.

Case Study: Antitumor Activity
A study explored the antitumor properties of organotin compounds, including stannanes. The results indicated that certain stannanes exhibited significant cytotoxicity against cancer cell lines, suggesting their potential use as anticancer agents.

Material Science

Stannane compounds are utilized in material science for the synthesis of functional materials. Their ability to modify surfaces and enhance material properties makes them valuable in developing coatings and polymers.

Table 2: Applications in Material Science

ApplicationDescription
CoatingsUsed as additives to improve surface properties
PolymersEnhances thermal stability and mechanical strength

Industrial Applications

Stannane, (2,6-dimethylphenyl)trimethyl- finds applications in various industrial sectors:

  • Electronics: Used in the production of organotin compounds for semiconductors and photovoltaic materials.
  • Agriculture: Investigated for use as biocides and fungicides due to their antimicrobial properties.
  • Cosmetics: Employed in formulations for its stabilizing properties.

Comparison with Similar Compounds

Structural Analogues: Trimethylstannanes with Bulky Substituents

Trimethylstannanes vary widely based on their substituents. Below is a comparative analysis of Stannane, (2,6-dimethylphenyl)trimethyl- with two analogues from the evidence:

Compound Substituent Molecular Weight Key Properties
(2,6-Me₂C₆H₃)SnMe₃ 2,6-dimethylphenyl 315.06 g/mol High steric hindrance; electron-donating methyl groups stabilize the tin center.
[4-(tert-butyl)cyclohexyl]SnMe₃ (trans) 4-tert-butylcyclohexyl 357.12 g/mol Aliphatic substituent reduces aromatic conjugation; trans configuration enhances solubility.
(3-ethyl-3-methyl-2-methylenooctyl)SnMe₃ Branched alkenyl chain 403.24 g/mol Flexible alkyl chain lowers melting point; increased lipophilicity.

Key Observations :

  • Electronic Effects : Methyl groups on the aromatic ring donate electron density to the tin center, enhancing stability compared to electron-withdrawing substituents (e.g., chloro groups in N-(2,6-dichlorophenyl)acetamides) .
  • Solubility: Aliphatic substituents (e.g., cyclohexyl, branched chains) improve solubility in nonpolar solvents compared to aromatic analogues.

Functional Analogues: 2,6-Dimethylphenyl-Containing Compounds

The 2,6-dimethylphenyl group is a common motif in diverse compound classes. Comparisons include:

Agrochemicals: Metalaxyl and Benalaxyl
  • Structure : N-(2,6-dimethylphenyl) amides with methoxyacetyl or phenylacetyl side chains.
  • Comparison :
    • Both metalaxyl and the stannane derivative utilize steric shielding from the 2,6-dimethylphenyl group to resist enzymatic degradation.
    • The tin center in the stannane, however, introduces distinct reactivity (e.g., transmetallation in cross-couplings) compared to the amide functionality in pesticides.
2,6-Dimethylphenyl Isocyanate (CAS: 28556-81-2)
  • Structure: $ \text{C}9\text{H}9\text{NO} $ with an isocyanate (–NCO) group.
  • Comparison :
    • The isocyanate’s electrophilic nature contrasts with the nucleophilic tin center in the stannane.
    • Both compounds benefit from the steric protection of the 2,6-dimethylphenyl group, which prevents unwanted side reactions (e.g., dimerization in isocyanates).

Spectroscopic and Electronic Comparisons

highlights NMR data for N-(2,6-dimethylphenyl)acetamides, showing distinct chemical shifts for aromatic protons (δ ~6.9–7.2 ppm) and carbons (δ ~125–140 ppm) due to electron-donating methyl groups . By analogy, the stannane’s 2,6-dimethylphenyl group likely deshields adjacent protons and carbons in $ ^1\text{H} $ and $ ^{13}\text{C} $ NMR spectra, though tin’s electronegativity difference may further modulate shifts.

Infrared (IR) spectra of related compounds () show irregular C=O absorption trends, but electron-donating groups like methyl may lower carbonyl frequencies. For the stannane, Sn–C stretching vibrations (~450–550 cm⁻¹) would dominate, differing markedly from carbonyl-based IR profiles.

Preparation Methods

Gas-Phase Methylation of Phenol

Phenol reacts with methanol over iron-chromium oxide catalysts at 300–400°C to yield 2,6-dimethylphenol with >99% purity after rectification. Subsequent chlorination with PCl5_5 affords the aryl chloride precursor.

Enzymatic Decarboxylation

4-Hydroxy-3,5-dimethylbenzoic acid undergoes enzymatic decarboxylation (pH 6.5, 25°C) using decarboxylase-producing strains, yielding 2,6-dimethylphenol in 80.3% yield. This biocatalytic route offers sustainability advantages over traditional methods.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies for (2,6-dimethylphenyl)trimethylstannane synthesis:

MethodConditionsYield (%)Purity (%)Key Advantages
SRN1 MechanismNH3_3, UV, −33°C85–98>99High selectivity, minimal byproducts
Pd-Catalyzed CouplingDMF, 80°C, Pd(PPh3_3)2_2Cl2_260–8995–99Iterative polyaromatic synthesis
Enzymatic DecarboxylationpH 6.5, 25°C, decarboxylase80.399.6Sustainable, mild conditions

Challenges and Mitigation Strategies

Byproduct Formation

Disubstitution products (e.g., bis(trimethylstannyl)arenes) may form if excess stannyl ions are present. This is mitigated by strict stoichiometric control and rapid quenching.

Radical Inhibition

Electron-withdrawing groups on the aryl halide can retard the SRN1 mechanism. Methyl substituents, being weakly electron-donating, enhance reaction rates by stabilizing intermediate radical species .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2,6-dimethylphenyl)trimethylstannane, and how can reaction purity be maximized?

  • Methodological Answer : A common approach involves transmetallation or Grignard reactions. For example, reacting trimethyltin chloride with a 2,6-dimethylphenylmagnesium bromide in anhydrous toluene under inert conditions (e.g., nitrogen) can yield the product. Key steps include slow addition of the Grignard reagent to avoid side reactions and maintaining temperatures below 0°C to control exothermicity . Purification via column chromatography (silica gel, hexane/ethyl acetate) or vacuum distillation is recommended. Thin-layer chromatography (TLC) with UV visualization can monitor reaction progress .

Q. How can researchers characterize the structural and electronic properties of (2,6-dimethylphenyl)trimethylstannane?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The methyl groups on tin (Sn-CH₃) typically resonate at δ ~0.5–1.5 ppm in ¹H NMR, while aromatic protons from the 2,6-dimethylphenyl group appear as a singlet at δ ~6.7–7.2 ppm due to symmetry. For ¹¹⁹Sn NMR, a sharp peak near δ −100 to −200 ppm is expected. X-ray crystallography can confirm bond angles and steric effects from the bulky aryl group. Computational methods (e.g., DFT) can predict NMR chemical shifts and compare them with experimental data to validate structural models .

Q. What safety protocols are essential when handling organotin compounds like (2,6-dimethylphenyl)trimethylstannane?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential neurotoxicity. Avoid skin contact and inhalation. Waste should be collected in sealed containers labeled for hazardous organometallic disposal. Neutralization with aqueous KMnO₄ or H₂O₂ can degrade tin residues before disposal .

Advanced Research Questions

Q. How do steric effects from the 2,6-dimethylphenyl group influence the reactivity of (2,6-dimethylphenyl)trimethylstannane in cross-coupling reactions?

  • Methodological Answer : The ortho-methyl groups create steric hindrance, reducing accessibility to the tin center. To study this, conduct kinetic experiments comparing coupling rates (e.g., Stille coupling) with less hindered analogs. Use DFT calculations to map molecular electrostatic potentials and identify steric bulk contributions. Experimental data (e.g., lower yields in Pd-catalyzed reactions) paired with computational models can quantify steric parameters (e.g., Tolman cone angles) .

Q. What strategies resolve contradictions in reported catalytic activity of organotin compounds in polymerization reactions?

  • Methodological Answer : Discrepancies may arise from trace impurities (e.g., oxygen or water) or solvent effects. Systematically test variables:

  • Solvent polarity : Compare toluene (non-polar) vs. THF (polar) to assess solvation effects.
  • Additives : Introduce ligands (e.g., PPh₃) to stabilize catalytic intermediates.
  • Characterization : Use gel permeation chromatography (GPC) to confirm polymer molecular weights and dispersity. Cross-reference with literature protocols to identify deviations in reaction conditions .

Q. How can computational modeling predict the stability and degradation pathways of (2,6-dimethylphenyl)trimethylstannane in environmental matrices?

  • Methodological Answer : Perform density functional theory (DFT) calculations to estimate bond dissociation energies (BDEs) for Sn-C and Sn-aryl bonds. Simulate hydrolysis pathways in aqueous environments (e.g., water/ethanol mixtures) using molecular dynamics. Validate with experimental LC-MS/MS data to detect degradation products like trimethyltin hydroxide or 2,6-dimethylphenol .

Methodological Notes

  • Synthesis Optimization : If yields are inconsistent, verify reagent stoichiometry (e.g., Grignard excess) and moisture levels in solvents (use molecular sieves) .
  • Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to distinguish overlapping signals .
  • Contradiction Analysis : When literature reports conflicting catalytic efficiencies, replicate studies under strictly controlled conditions (e.g., glovebox for oxygen-sensitive reactions) .

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